molecular formula C14H17ClO4 B7997695 O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate

O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7997695
M. Wt: 284.73 g/mol
InChI Key: OYKQYDBOLINJSI-UHFFFAOYSA-N
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Description

O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro-dimethylphenyl group attached to an ethyl oxalate moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 4-chloro-3,5-dimethylphenyl ethyl bromide with diethyl oxalate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxalate derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxalate esters or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules or other chemical entities. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • O1-[2-(2,5-Dimethylphenyl)ethyl] O2-ethyl oxalate
  • O1-[2-(4-Methylphenyl)ethyl] O2-ethyl oxalate
  • O1-[2-(4-Chlorophenyl)ethyl] O2-ethyl oxalate

Uniqueness

O1-[2-(4-Chloro-3,5-dimethylphenyl)ethyl] O2-ethyl oxalate is unique due to the presence of both chloro and dimethyl substituents on the phenyl ring. This structural feature imparts distinct chemical and physical properties to the compound, making it suitable for specific applications that similar compounds may not be able to fulfill. The combination of these substituents can influence the compound’s reactivity, stability, and interaction with other molecules, highlighting its uniqueness in various scientific and industrial contexts.

Properties

IUPAC Name

2-O-[2-(4-chloro-3,5-dimethylphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO4/c1-4-18-13(16)14(17)19-6-5-11-7-9(2)12(15)10(3)8-11/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKQYDBOLINJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=CC(=C(C(=C1)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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